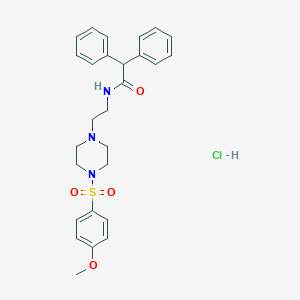
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,2-diphenylacetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,2-diphenylacetamide hydrochloride is a useful research compound. Its molecular formula is C27H32ClN3O4S and its molecular weight is 530.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,2-diphenylacetamide hydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure that includes:
- Piperazine moiety : Enhances interaction with biological targets.
- Methoxy and sulfonyl groups : Impart distinct chemical reactivity and biological activity.
The molecular formula is C21H28ClN3O4S, with a molecular weight of approximately 454.0 g/mol.
The biological activity of this compound is primarily attributed to its role as an acetylcholinesterase inhibitor . By binding to the active site of the enzyme acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This action is significant in neuropharmacology, particularly for conditions related to cognitive decline.
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It has been studied for its potential to mitigate neurodegenerative diseases by protecting neuronal cells from apoptosis and oxidative stress.
2. Receptor Binding
The compound has shown affinity for various receptors, particularly serotonin receptors. Its interaction with these receptors suggests potential applications in treating mood disorders and anxiety.
3. Enzyme Inhibition
In addition to acetylcholinesterase inhibition, studies have indicated that this compound may inhibit other enzymes involved in neurotransmitter metabolism, further contributing to its pharmacological profile.
Case Studies and Experimental Data
A series of studies have investigated the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of acetylcholinesterase activity in vitro, leading to increased levels of acetylcholine in neuronal cultures. |
| Study 2 | Reported neuroprotective effects in animal models of Alzheimer's disease, with reduced markers of oxidative stress and improved cognitive function. |
| Study 3 | Investigated receptor binding profiles, revealing high affinity for serotonin receptors (5-HT1A and 5-HT2A), suggesting potential antidepressant effects. |
Propiedades
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2,2-diphenylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S.ClH/c1-34-24-12-14-25(15-13-24)35(32,33)30-20-18-29(19-21-30)17-16-28-27(31)26(22-8-4-2-5-9-22)23-10-6-3-7-11-23;/h2-15,26H,16-21H2,1H3,(H,28,31);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFBHDWWYYQBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













